molecular formula C15H18ClNO3S B15178621 Benzoic acid, 2-chloro-5-(((1-methylethoxy)thioxomethyl)amino)-, cyclopropylmethyl ester CAS No. 135813-19-3

Benzoic acid, 2-chloro-5-(((1-methylethoxy)thioxomethyl)amino)-, cyclopropylmethyl ester

Cat. No.: B15178621
CAS No.: 135813-19-3
M. Wt: 327.8 g/mol
InChI Key: UMHUCTYQASNIEW-UHFFFAOYSA-N
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Description

Benzoic acid, 2-chloro-5-(((1-methylethoxy)thioxomethyl)amino)-, cyclopropylmethyl ester is a complex organic compound known for its unique chemical structure and properties. This compound is part of the benzoic acid ester family, which are ester derivatives of benzoic acid. It is characterized by the presence of a cyclopropylmethyl ester group, a chloro substituent, and a thioxomethylamino group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 2-chloro-5-(((1-methylethoxy)thioxomethyl)amino)-, cyclopropylmethyl ester involves multiple steps, starting from benzoic acid. The process typically includes chlorination, esterification, and the introduction of the thioxomethylamino group. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound. For instance, chlorination may require the use of thionyl chloride or phosphorus trichloride as chlorinating agents under controlled temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain the desired product with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2-chloro-5-(((1-methylethoxy)thioxomethyl)amino)-, cyclopropylmethyl ester undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions may convert the compound into alcohols or amines.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent choice, and reaction time play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

Benzoic acid, 2-chloro-5-(((1-methylethoxy)thioxomethyl)amino)-, cyclopropylmethyl ester has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein binding.

    Industry: The compound is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of benzoic acid, 2-chloro-5-(((1-methylethoxy)thioxomethyl)amino)-, cyclopropylmethyl ester involves its interaction with molecular targets such as enzymes and receptors. The thioxomethylamino group plays a crucial role in binding to specific sites on proteins, influencing their activity and function. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • Benzoic acid, 2-chloro-5-(((1-methylethoxy)thioxomethyl)amino)-, 2-methylpropyl ester
  • Benzoic acid, 2-chloro-5-(((1-methylethoxy)thioxomethyl)amino)-, 1-methylethyl ester

Uniqueness

The uniqueness of benzoic acid, 2-chloro-5-(((1-methylethoxy)thioxomethyl)amino)-, cyclopropylmethyl ester lies in its cyclopropylmethyl ester group, which imparts distinct chemical properties and reactivity compared to its analogs. This structural variation can lead to differences in biological activity and chemical behavior, making it a valuable compound for various applications .

Properties

CAS No.

135813-19-3

Molecular Formula

C15H18ClNO3S

Molecular Weight

327.8 g/mol

IUPAC Name

cyclopropylmethyl 2-chloro-5-(propan-2-yloxycarbothioylamino)benzoate

InChI

InChI=1S/C15H18ClNO3S/c1-9(2)20-15(21)17-11-5-6-13(16)12(7-11)14(18)19-8-10-3-4-10/h5-7,9-10H,3-4,8H2,1-2H3,(H,17,21)

InChI Key

UMHUCTYQASNIEW-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=S)NC1=CC(=C(C=C1)Cl)C(=O)OCC2CC2

Origin of Product

United States

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